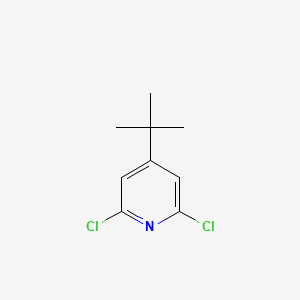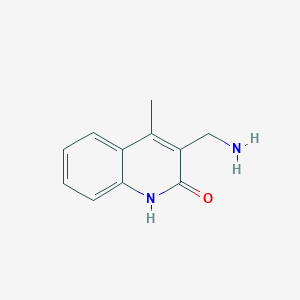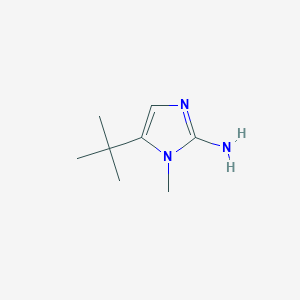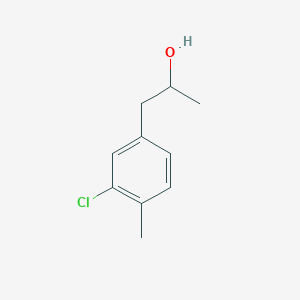
4-Tert-butyl-2,6-dichloropyridine
説明
4-Tert-butyl-2,6-dichloropyridine is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-2,6-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2,6-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Magnetic Studies and Complex Formation : The study of 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) reveals significant magnetic properties and the ability to form complexes with diamagnetic yttrium(iii) ions, highlighting its potential in the field of magnetic chemistry and materials science (Kawakami, Tonegawa, & Ishida, 2016).
Synthesis of Nonnucleophilic Bases : Research demonstrates the synthesis of bases similar to 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which are weak nucleophilic bases, indicating their utility in organic syntheses (Balaban et al., 2004).
Dye-Sensitized Solar Cells : A study on the addition of 4-tert-butyl pyridine to the electrolyte of dye-sensitized solar cells found that it helps increase the open circuit voltage by reducing interface defect density and charge carrier recombination (Dürr, Yasuda, & Nelles, 2006).
Poly(pyridine–imide)s Synthesis : The synthesis of poly(pyridine–imide)s with tert-butyl substituents was achieved, demonstrating good solubility and thermal stability, making them applicable in high-performance polymer industries (Lu et al., 2014).
Fluorescent Dye Development : 4-Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP) was developed as a novel dye with unique properties, such as fluorescence quenching on heating and in solution, indicating its potential in dye and pigment industries (Gawinecki et al., 1993).
Antioxidant Oxidation Product Identification : In the field of material science, specifically for polyethylene, the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol, a related compound, was identified, which is crucial for understanding the aging and discoloration of polyethylene films (Daun, Gilbert, & Giacin, 1974).
External Acidity Quantification in Zeolites : 2,6-Di-tert-butylpyridine was used as a probe molecule for quantifying external acidity in hierarchically structured zeolites, demonstrating its application in catalysis and material characterization (Góra-Marek, Tarach, & Choi, 2014).
Hydrogen Bonded Complexes Study : The study of sterically hindered pyridines, including 2,6-di(tert-butyl)-4-methylpyridine, highlighted their ability to form hydrogen-bonded complexes, which is significant in understanding molecular interactions and designing new materials (Andreeva et al., 2006).
特性
IUPAC Name |
4-tert-butyl-2,6-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWJWSQADQOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2,6-dichloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-[1,4]diazepan-5-one](/img/structure/B7967098.png)











![3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7967172.png)